molecular formula C6H14ClNO B1443846 (R)-2-(methoxymethyl)pyrrolidine hydrochloride CAS No. 121817-72-9

(R)-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No.: B1443846
CAS No.: 121817-72-9
M. Wt: 151.63 g/mol
InChI Key: QTMPYFZNWHQZAZ-FYZOBXCZSA-N
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Description

®-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

The primary target of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the cytochrome P450 enzyme, specifically the evolved variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium .

Mode of Action

®-2-(methoxymethyl)pyrrolidine hydrochloride interacts with its target, the cytochrome P450 enzyme, to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .

Biochemical Pathways

The biochemical pathway affected by ®-2-(methoxymethyl)pyrrolidine hydrochloride involves the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .

Result of Action

The result of the action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process leads to the formation of a hydroxylated intermediate, which then undergoes dehydration and C–N coupling reactions .

Action Environment

The action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is influenced by the environment in which it occurs. The enzymatic transformation occurs in the P450 enzyme, while the non-enzymatic transformation occurs in a water solution . The dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(methoxymethyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-proline or its derivatives.

    Methoxymethylation: The chiral precursor undergoes methoxymethylation, where a methoxymethyl group is introduced. This step often involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.

    Cyclization: The methoxymethylated intermediate is then cyclized to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization reactions.

    Hydrochloride Formation: Finally, the free base of ®-2-(methoxymethyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(methoxymethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2-(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a precursor for active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the synthesis of chiral materials, such as chiral catalysts and ligands for asymmetric synthesis.

    Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

®-2-(methoxymethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    (S)-2-(methoxymethyl)pyrrolidine hydrochloride: The enantiomeric counterpart with different stereochemistry.

    ®-3-(methoxymethyl)pyrrolidine hydrochloride: A regioisomer with the methoxymethyl group at the 3-position instead of the 2-position.

    Pyrrolidine derivatives: Other pyrrolidine-based compounds with various substituents and functional groups.

The uniqueness of ®-2-(methoxymethyl)pyrrolidine hydrochloride lies in its specific stereochemistry and functional group placement, which can significantly influence its reactivity, selectivity, and applications in various fields.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPYFZNWHQZAZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856525
Record name (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121817-72-9
Record name (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(methoxymethyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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